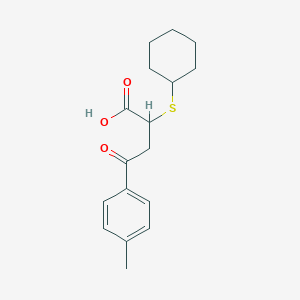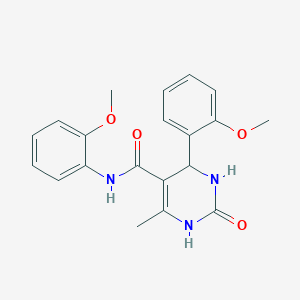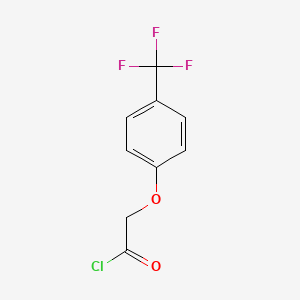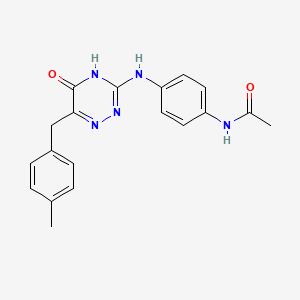
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Aplicaciones Científicas De Investigación
Molecular Interaction and Complex Formation
Research on N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates has been conducted to understand the substituent effect on complexation. This study involved NMR spectroscopic titrations and quantum chemical calculations, focusing on the association between these compounds and the impact of substituents on their binding affinities. The study highlighted the importance of intramolecular hydrogen bonding in urea derivatives for complex formation, providing insights into molecular interactions relevant to similar compounds (Ośmiałowski et al., 2013).
Antibacterial Applications
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for antibacterial evaluation. This research aimed at developing new compounds for use as antibacterial agents, testing the synthesized compounds for their activity against various bacteria. This study contributes to the understanding of the antibacterial properties of urea derivatives and their potential applications in medicine (Azab et al., 2013).
Hydrogel Formation and Material Science
The study on hydrogel formation by 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea underlines the compound's ability to form hydrogels in acidic conditions, showcasing the potential of urea derivatives in material science, especially in creating tunable gels with varying physical properties. This research emphasizes the impact of anions on the rheology and morphology of gels, which could be pivotal in developing new materials with specific characteristics (Lloyd & Steed, 2011).
Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts
A versatile protocol for synthesizing pyrazolyl-substituted pyridinium and guanidinium salts from pyridone and urea derivatives has been developed. This approach highlights the functional-group compatibility and efficiency of converting substrates into pyrazolyl-substituted salts, demonstrating the chemical versatility and potential applications of such compounds in various scientific fields (Echterhoff et al., 2014).
Anticancer Research
Research into novel pyridine derivatives bearing biologically active imidiazolyl, pyrazolyl, oxa/thiadiazolyl, and urea derivatives as potential anticancer agents has shown promising results. This study synthesized and evaluated various compounds for their in vitro anticancer activity against different cancer cell lines, identifying compounds with significant antitumor activity. Such research contributes to the ongoing search for new anticancer compounds and highlights the therapeutic potential of pyridine and urea derivatives in oncology (Hafez & El-Gazzar, 2020).
Propiedades
IUPAC Name |
1-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O/c19-18(20,21)13-4-6-14(7-5-13)24-17(27)23-10-12-26-11-8-16(25-26)15-3-1-2-9-22-15/h1-9,11H,10,12H2,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQUBQJFWKXFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2449713.png)
![N-[2-[4-(4-Methylpiperazin-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2449716.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2449718.png)

![2-{[6-Amino-3,5-dicyano-4-(furan-2-yl)pyridin-2-yl]selanyl}acetamide](/img/structure/B2449721.png)

![(E)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2449724.png)


![Methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)-piperidin-3-yl]propanoate oxalate](/img/no-structure.png)
![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)
![4-Methyl-2-[(4-methyl-pyridin-2-ylamino)-methyl]-phenol](/img/structure/B2449732.png)
